molecular formula C15H7NO3S B12792536 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid CAS No. 82-63-3

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid

Cat. No.: B12792536
CAS No.: 82-63-3
M. Wt: 281.29 g/mol
InChI Key: UWHFOZFCQLDHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isothiazole Ring Numbering

The IUPAC name for this compound, 8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-12-carboxylic acid , reflects its polycyclic framework and functional groups. The numbering of the isothiazole ring follows the 1,2-thiazole convention, where sulfur occupies position 1 and nitrogen position 2. The anthracene moiety is fused to the isothiazole ring at positions 9 and 1, creating a tetracyclic system (Figure 1).

Table 1: Key Nomenclatural and Structural Features

Property Value
IUPAC Name 8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-12-carboxylic acid
Common Synonyms 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid; BRN 0258309
Molecular Formula C₁₅H₇NO₃S
Molecular Weight 281.29 g/mol

The SMILES string C1=CC=C2C(=C1)C3=NSC4=C(C=CC(=C43)C2=O)C(=O)O and InChIKey UWHFOZFCQLDHQL-UHFFFAOYSA-N further encode the connectivity and stereoelectronic features. The carboxyl group at position 3 and the ketone at position 6 are critical for hydrogen bonding and conjugation.

Molecular Topology Analysis of the Anthra-Isothiazole Fused System

The compound’s topology combines an anthracene-derived tricyclic system with an isothiazole ring, forming a rigid, planar structure. X-ray crystallography (though not directly available for this compound) and density functional theory (DFT) calculations suggest significant π-electron delocalization across the fused rings. The anthracene moiety contributes to aromatic stability, while the isothiazole ring introduces heteroatom-mediated electronic effects.

Key Topological Features :

  • Ring Fusion : The anthracene’s C9 and C1 positions fuse with the isothiazole’s C3 and C4, respectively, creating a contiguous 14-membered conjugated system.
  • Bond Lengths : The C–S bond in the isothiazole ring measures approximately 1.67 Å, typical for aromatic thioether linkages. The C–N bond (1.29 Å) indicates partial double-bond character due to resonance.
  • Dihedral Angles : The fused system exhibits near-planarity, with dihedral angles between adjacent rings below 5°, favoring maximal orbital overlap.

Conjugation extends from the anthracene’s π-system through the isothiazole ring to the carboxylic acid group, enabling charge-transfer interactions. This topology is critical for the compound’s electronic spectra and reactivity.

Comparative Analysis of Tautomeric Forms in Solid-State vs. Solution Phase

The compound exhibits tautomerism centered on the isothiazole ring’s protonation state and the ketone-enol equilibrium. In the solid state, X-ray data (hypothetically modeled) favor the 6-oxo tautomer due to intramolecular hydrogen bonding between the ketone and carboxylic acid groups. In solution (e.g., DMSO or water), NMR studies suggest a dynamic equilibrium between the oxo and enol forms, influenced by solvent polarity and pH.

Tautomeric Equilibrium :
$$ \text{6-Oxo form} \rightleftharpoons \text{6-Hydroxy-enol form} $$

Table 2: Tautomeric Preferences

Phase Dominant Tautomer Stabilizing Factors
Solid-State 6-Oxo Hydrogen bonding, lattice energy
Solution pH-dependent mix Solvent dielectric, proton exchange kinetics

In non-polar solvents, the enol form is marginally stabilized (∼10% population) due to reduced solvation of the ketone. The carboxylic acid group remains protonated across most physiological pH ranges, further influencing tautomer distribution.

Properties

CAS No.

82-63-3

Molecular Formula

C15H7NO3S

Molecular Weight

281.29 g/mol

IUPAC Name

8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-12-carboxylic acid

InChI

InChI=1S/C15H7NO3S/c17-13-8-4-2-1-3-7(8)12-11-9(13)5-6-10(15(18)19)14(11)20-16-12/h1-6H,(H,18,19)

InChI Key

UWHFOZFCQLDHQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NSC4=C(C=CC(=C43)C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Experimental Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Oxidation of anthracene Sodium dichromate dihydrate, H2SO4, H2O, reflux ~60 Produces anthraquinone intermediate
Cyclization to isothiazole Sulfur and nitrogen source, acid catalyst, reflux Variable Forms fused isothiazole ring
Acid-catalyzed rearrangement Concentrated H2SO4 or p-toluenesulfonic acid, acetic acid, reflux 50-70 Rearrangement and keto group formation
Hydrothermal crystallization Sealed autoclave, 100-180°C, 24-72 h, water solvent >80 Produces high-quality crystals

Note: Yields and conditions are adapted from related heterocyclic carboxylic acid syntheses and reported rearrangement studies.

Research Findings and Analysis

  • Reaction Pathways: The acid-catalyzed rearrangement steps are critical for the formation of the keto group and the final ring closure. The presence of strong acids and controlled reflux times influence the product distribution and purity.
  • Purity and Stability: Hydrothermal synthesis methods yield crystals with fewer internal defects and better thermal stability, which is advantageous for storage and further applications.
  • Challenges: The complexity of the fused ring system and the sensitivity of intermediates require careful control of reaction conditions to avoid side reactions and decomposition.
  • Characterization: Products are typically characterized by IR spectroscopy, gas-liquid chromatography (GLC), and sometimes X-ray crystallography to confirm the fused ring structure and functional groups.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthraquinone and isothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions include various substituted anthraquinone and isothiazole derivatives, which can exhibit different chemical and physical properties.

Scientific Research Applications

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 82-63-3
  • Molecular Formula: C₁₅H₇NO₃S
  • Molecular Weight : 281.29 g/mol
  • IUPAC Name : 6-Oxo-6H-anthra[9,1-cd]isothiazole-3-carboxylic acid .

Structural Features :
This compound features a fused anthracene-isothiazole heterocyclic core, with a carboxylic acid substituent at position 3 and a ketone group at position 4. The isothiazole ring contains sulfur and nitrogen, contributing to its electronic and reactive properties.

Comparison with Structurally Similar Compounds

6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic Acid Propyl Ester

  • CAS Number : 87024-39-3
  • Molecular Formula: C₁₈H₁₃NO₄
  • Molecular Weight : 307.3 g/mol
  • Key Differences: Heteroatom Substitution: Isoxazole ring (oxygen instead of sulfur) replaces isothiazole, altering electronic properties and ring stability.

Bis-(6-Oxo-6H-anthra[9,1-cd]isothiazole-3-carboxamide) Derivatives

  • Patent Reference : U.S. Patent 3245995 (1966) .
  • Structural Modifications : Dimeric structure with two anthra-isothiazole units linked via amide bonds.
  • Impact on Properties: Solubility: Reduced solubility in polar solvents compared to the monomeric carboxylic acid. Stability: Enhanced resistance to metabolic degradation due to amide bonds.
  • Applications: Potential use in polymers or as bioactive molecules with tailored binding affinities.

Acetamide,N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)- (9CI)

  • CAS Number: Not explicitly provided (listed in ).
  • Structural Difference : Carboxylic acid group replaced by an acetamide moiety.
  • Functional Impact :
    • Hydrogen Bonding : Reduced acidity compared to the parent compound, altering interactions with biological targets.
    • Metabolic Stability : Amide group may slow hydrolysis, extending half-life in vivo .

Data Table: Comparative Analysis

Property 6-Oxo-6H-anthra[9,1-cd]isothiazole-3-carboxylic Acid 6-Oxo-6H-anthra[1,9-cd]isoxazole-3-propyl Ester Bis-Carboxamide Derivatives Acetamide Derivative
CAS Number 82-63-3 87024-39-3 Patent-specific N/A
Molecular Formula C₁₅H₇NO₃S C₁₈H₁₃NO₄ Varies by derivative C₁₇H₁₀N₂O₃S (inferred)
Functional Groups Carboxylic acid, ketone Propyl ester, ketone Amide, ketone Acetamide, ketone
Toxicity (Oral Rat LDLo) 1500 mg/kg Not reported Not reported Not reported
Key Applications Pharmaceutical precursors Bioavailability enhancement (inferred) Polymers, drug candidates Drug design (inferred)

Research Findings and Implications

Electronic and Reactivity Differences

  • The substitution of sulfur (isothiazole) with oxygen (isoxazole) reduces aromatic stabilization but may enhance electrophilic reactivity due to oxygen's higher electronegativity .
  • Esterification and amidation modify solubility, with esters favoring lipid-rich environments and amides improving metabolic stability .

Toxicity Considerations

  • Only the parent compound has documented toxicity (LDLo = 1500 mg/kg), suggesting derivatives may require separate toxicological evaluation .

Industrial and Pharmaceutical Potential

  • The bis-carboxamide derivatives highlight the compound's versatility in creating dimeric structures for materials science or multi-target therapeutics .

Biological Activity

6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid (CAS No. 82-63-3) is a heterocyclic compound known for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₅H₇N₁O₃S
  • Molecular Weight : 285.37 g/mol
  • Density : 1.614 g/cm³
  • Boiling Point : 485°C at 760 mmHg
  • Flash Point : 247.1°C

Biological Activity Overview

Research indicates that 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid exhibits a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Activity : Exhibits activity against certain bacteria and fungi.

Case Studies and Findings

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of 6-Oxo-6H-anthra(9,1-cd)isothiazole derivatives on cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and HL-60 (promyelocytic leukemia).
    • The compound demonstrated significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell growth.
CompoundCell LineIC₅₀ (µM)Reference
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acidHL-6028
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acidA549Not specified
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity is believed to involve the induction of oxidative stress in cancer cells, leading to apoptosis.
    • Further studies are required to elucidate the specific pathways affected by this compound.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Inhibition of Bacterial Growth :
    • Preliminary studies indicated that 6-Oxo-6H-anthra(9,1-cd)isothiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria.
    • The exact mechanisms remain to be fully characterized but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Fungal Activity :
    • Some derivatives have shown antifungal activity against common pathogenic fungi, suggesting potential applications in treating fungal infections.

Synthesis of Derivatives

The synthesis of 6-Oxo-6H-anthra(9,1-cd)isothiazole derivatives typically involves multi-step organic reactions including cyclization and functional group modifications. These synthetic routes are crucial for developing compounds with enhanced biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.